molecular formula C8H12F3NO2 B14786279 3,3,3-Trifluoro-1-(4-hydroxypiperidin-1-yl)propan-1-one

3,3,3-Trifluoro-1-(4-hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B14786279
M. Wt: 211.18 g/mol
InChI Key: PAWDRQUDIPROQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-1-(4-hydroxy-1-piperidyl)propan-1-one is an organic compound with the molecular formula C8H12F3NO2 It is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-1-(4-hydroxy-1-piperidyl)propan-1-one typically involves the reaction of 3,3,3-trifluoropropene with 4-hydroxy-1-piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(4-hydroxy-1-piperidyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

3,3,3-Trifluoro-1-(4-hydroxy-1-piperidyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-1-(4-hydroxy-1-piperidyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-(4-hydroxy-1-piperidyl)propan-1-one is unique due to the combination of its trifluoromethyl group, piperidine ring, and hydroxy group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

3,3,3-trifluoro-1-(4-hydroxypiperidin-1-yl)propan-1-one

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-7(14)12-3-1-6(13)2-4-12/h6,13H,1-5H2

InChI Key

PAWDRQUDIPROQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)CC(F)(F)F

Origin of Product

United States

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